molecular formula C13H15FO3 B13448737 Rac-methyl (1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylate

Rac-methyl (1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13448737
M. Wt: 238.25 g/mol
InChI Key: NCNLWDMEXOINCD-UHFFFAOYSA-N
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Description

Rac-methyl (1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a fluorinated phenyl group and a hydroxyl group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-methyl (1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Fluorinated Phenyl Group: This step may involve electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Rac-methyl (1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorinated phenyl group and hydroxyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.

    Fluorinated Phenyl Compounds: Compounds with fluorinated phenyl groups but different core structures.

    Hydroxycyclobutane Carboxylates: Compounds with hydroxyl and carboxylate groups attached to cyclobutane rings.

Uniqueness

Rac-methyl (1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

methyl 1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C13H15FO3/c1-8-3-9(5-10(14)4-8)13(12(16)17-2)6-11(15)7-13/h3-5,11,15H,6-7H2,1-2H3

InChI Key

NCNLWDMEXOINCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CC(C2)O)C(=O)OC

Origin of Product

United States

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